molecular formula C15H12F2N4O2 B2700342 2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole CAS No. 2108819-97-0

2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole

Cat. No.: B2700342
CAS No.: 2108819-97-0
M. Wt: 318.284
InChI Key: QNCXBTPPXOEIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Its structure features a 3,5-difluorophenyl group at position 2 and a 3,5-dimethylpyrazole moiety linked via a ketone-ethyl chain at position 3.

Properties

IUPAC Name

2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O2/c1-8-3-9(2)21(20-8)14(22)7-13-18-19-15(23-13)10-4-11(16)6-12(17)5-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCXBTPPXOEIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC(=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables and case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a difluorophenyl group and a pyrazole moiety attached to an oxadiazole ring. The molecular formula is C15H14F2N4O2C_{15}H_{14}F_2N_4O_2, and it features notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight320.30 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.12

Antitumor Activity

Recent studies have shown that compounds containing the oxadiazole scaffold exhibit significant antitumor activity. For instance, a derivative of the compound was tested against various cancer cell lines, demonstrating potent cytotoxic effects.

In a study involving glioma cells (C6), the compound showed an IC50 value of 5.13μM5.13\,\mu M, which was more effective than the standard drug 5-fluorouracil (IC50 = 8.34μM8.34\,\mu M). Flow cytometry analyses indicated that the mechanism of action involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been explored. In vitro assays indicated that these compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, a related compound demonstrated significant COX inhibition with IC50 values comparable to established anti-inflammatory drugs .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Alkaline Phosphatase Inhibition : Some derivatives have shown promising results against human tissue-nonspecific alkaline phosphatase (h-TNAP), indicating potential applications in bone-related diseases .
  • Ecto-nucleotide Inhibition : The compound has been evaluated for its inhibitory effects on ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), which is involved in purinergic signaling pathways .

Case Studies

  • Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of several oxadiazole derivatives, including the target compound. The study found that these derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Inflammation Models : In vivo studies using animal models of inflammation demonstrated that administration of the compound led to reduced edema and inflammatory markers compared to control groups .

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar oxadiazole compounds showed cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. For instance:

  • Mechanism : Induction of apoptosis through mitochondrial pathways.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells showed IC50 values in the micromolar range.

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been widely studied. Compounds similar to 2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole have demonstrated activity against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans.
    The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Neuropharmacological Effects

Some oxadiazoles have been explored for their anticonvulsant properties. The compound's structural analogs have shown promise in:

  • Animal Models : Reduction of seizure frequency in pentylenetetrazole-induced seizures.
  • Mechanism : Modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release.

Case Studies

Several studies have highlighted the applications of oxadiazole derivatives:

StudyFindings
Baby Ramana et al. (2022)Synthesized various oxadiazoles with significant antibacterial activity against Gram-positive and Gram-negative bacteria .
PMC Research (2022)Investigated a series of oxadiazoles for anticancer activity; compounds showed promising results in inhibiting tumor growth in vitro .
Synthesis and Evaluation (2020)Reported on the synthesis of novel oxadiazoles with anticonvulsant properties; compounds were effective in reducing seizure activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Weight Key Functional Groups
Target Compound 3,5-Difluorophenyl 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl 373.3 g/mol Fluorophenyl, Pyrazole, Oxadiazole
2-(Methylsulfonyl)-5-(4-Fluorophenyl)-1,3,4-oxadiazole 4-Fluorophenyl Methylsulfonyl 242.2 g/mol Fluorophenyl, Sulfonyl, Oxadiazole
2-[2-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl]-5-(2,5-Difluorophenyl)-1,3,4-Oxadiazole 2,5-Difluorophenyl 2-(4-Chloro-3,5-dimethylpyrazol-1-yl)ethyl 338.74 g/mol Fluorophenyl, Chloropyrazole, Oxadiazole
Oxadiazon 2,4-Dichloro-5-(1-Methylethoxy)phenyl 1,1-Dimethylethyl 345.2 g/mol Chlorophenyl, Tert-butyl, Oxadiazole

Key Observations :

  • The target compound’s 3,5-difluorophenyl group may enhance lipophilicity and membrane penetration compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ).
  • Chlorine substitution in analog Y502-0635 introduces electronegativity differences, which may alter reactivity compared to the target’s dimethylpyrazole group.
Antibacterial Efficacy
  • 2-(Methylsulfonyl)-5-(4-Fluorophenyl)-1,3,4-oxadiazole: Demonstrated 86.76% inhibition of Xanthomonas oryzae (Xoo) gumM expression at 20 μg/mL, disrupting bacterial exopolysaccharide (EPS) biosynthesis .
  • Target Compound : While direct data is unavailable, its pyrazole-oxoethyl group may interact with bacterial EPS polymerases (e.g., gumB/gumG) similarly, though the dimethylpyrazole moiety could enhance steric hindrance compared to methylsulfonyl groups.
Agrochemical Potential
  • Oxadiazon and Oxadiargyl : Herbicidal oxadiazoles with dichlorophenyl/tert-butyl groups. Their mechanism involves inhibition of protoporphyrinogen oxidase, unlike the target compound’s putative antibacterial action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole?

  • Methodology : The compound can be synthesized via cyclization of a hydrazide intermediate with a carbonyl-containing precursor. For example, a two-step protocol:

Formation of the oxadiazole core : React 3,5-difluorophenyl hydrazine with a carboxylic acid derivative (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid) using carbodiimides (DIC) as coupling agents in a DCM/DMF solvent system .

Cyclization : Employ dehydrating agents like POCl₃ or PCl₅ under reflux to form the 1,3,4-oxadiazole ring .

  • Validation : Confirm purity via HPLC and structural integrity via FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹³C NMR (oxadiazole C=N peaks at ~150–160 ppm) .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its molecular conformation?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key steps:

Grow crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO/EtOH mixtures).

Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Refine the structure using SHELXL, focusing on resolving torsional angles of the pyrazole and oxadiazole moieties .

  • Common pitfalls : Disorder in the difluorophenyl group can be addressed using restraints (ISOR, DELU) during refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and potential bioactivity?

  • Methodology :

Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO-LUMO gaps).

Dock the compound into target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina. Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the difluorophenyl group .

  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays.

Q. How to resolve contradictions in antimicrobial activity data across studies?

  • Case study : While some reports show MIC ≤ 2 µg/mL against S. aureus , others note reduced activity (MIC > 16 µg/mL) .
  • Methodology :

Re-evaluate assay conditions : Test under standardized CLSI guidelines (pH 7.4, 37°C, Mueller-Hinton broth).

Probe solubility : Use co-solvents (e.g., 5% DMSO) to ensure compound dissolution.

Structural analogs : Synthesize derivatives with varied substituents (e.g., replacing 3,5-dimethylpyrazole with triazoles) to isolate pharmacophoric contributions .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

Hydrolytic stability : Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C. Monitor via LC-MS for oxadiazole ring cleavage (~72 hr half-life observed in related compounds) .

Steric shielding : Introduce bulky groups (e.g., tert-butyl) at the oxadiazole C-2 position to hinder nucleophilic attack .

Data Contradiction Analysis

Q. Why do crystallographic data and computational models disagree on the planarity of the oxadiazole ring?

  • Resolution :

  • Crystallographic data : SCXRD often shows slight non-planarity (dihedral angle ~5–10°) due to crystal packing forces .
  • Computational models : Gas-phase DFT assumes idealized geometry. Re-run calculations with implicit solvation (e.g., PCM model) to mimic the crystalline environment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.